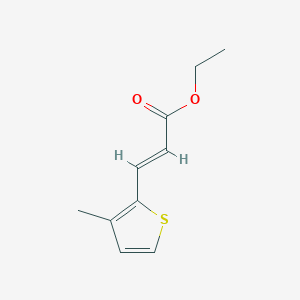

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate

CAS No.:

Cat. No.: VC17852992

Molecular Formula: C10H12O2S

Molecular Weight: 196.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O2S |

|---|---|

| Molecular Weight | 196.27 g/mol |

| IUPAC Name | ethyl (E)-3-(3-methylthiophen-2-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C10H12O2S/c1-3-12-10(11)5-4-9-8(2)6-7-13-9/h4-7H,3H2,1-2H3/b5-4+ |

| Standard InChI Key | YXIUKGXIXIVQPR-SNAWJCMRSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/C1=C(C=CS1)C |

| Canonical SMILES | CCOC(=O)C=CC1=C(C=CS1)C |

Introduction

Synthesis

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate can be synthesized through standard esterification or condensation reactions. A common approach involves:

-

Reacting 3-methylthiophene-2-carboxaldehyde with ethyl acetate or its derivatives.

-

Catalyzing the reaction with a base or acid to promote the formation of the ester linkage.

This process often employs mild conditions to ensure the preservation of the thiophene ring's integrity.

Physical and Chemical Characteristics

| Characteristic | Details |

|---|---|

| Physical State | Typically a liquid or low-melting solid |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone |

| Boiling Point | Approx. 250–300°C (estimated based on similar compounds) |

| Reactivity | Reacts with nucleophiles due to the electron-deficient ester group |

The compound's conjugated system and thiophene ring make it suitable for applications requiring electron-rich aromatic systems.

Applications

-

Pharmaceuticals:

-

The thiophene moiety is often found in bioactive molecules, making this compound a potential precursor for drug synthesis.

-

It may act as a scaffold for anti-inflammatory or antimicrobial agents.

-

-

Material Science:

-

Thiophene derivatives are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers.

-

The conjugated double bond enhances its electronic properties.

-

-

Agrochemicals:

-

Esters similar to this compound are employed as intermediates in the production of pesticides and herbicides.

-

Spectroscopic Data

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate can be characterized using various spectroscopic techniques:

| Technique | Observations |

|---|---|

| NMR (Proton and Carbon) | Peaks corresponding to the ethyl group (, ), thiophene ring, and vinyl protons. |

| IR Spectroscopy | Strong absorption around 1700 cm for the ester carbonyl group; peaks for C=C stretching vibrations. |

| Mass Spectrometry (MS) | Molecular ion peak at , confirming molecular weight. |

These methods help confirm its structure and purity.

Biological Implications

Although specific biological activity for this compound has not been extensively documented, related thiophene-based esters exhibit:

-

Antimicrobial properties due to their ability to disrupt microbial cell membranes.

-

Potential as enzyme inhibitors, targeting specific metabolic pathways in pathogens.

Further studies are needed to explore its pharmacological potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume